1-(4,4-Dimethylpentyl)-5-(2-phenylethyl)tetrazole
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Overview
Description
1-(4,4-Dimethylpentyl)-5-(2-phenylethyl)tetrazole is a synthetic organic compound belonging to the tetrazole family Tetrazoles are known for their diverse applications in pharmaceuticals, agriculture, and materials science due to their unique chemical properties
Preparation Methods
The synthesis of 1-(4,4-Dimethylpentyl)-5-(2-phenylethyl)tetrazole typically involves the following steps:
Formation of Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an appropriate nitrile with sodium azide under acidic conditions. This reaction forms the core tetrazole structure.
Substitution Reactions: The 4,4-dimethylpentyl and 2-phenylethyl groups are introduced through substitution reactions. These groups can be attached to the tetrazole ring via nucleophilic substitution or other suitable methods.
Industrial Production: Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-(4,4-Dimethylpentyl)-5-(2-phenylethyl)tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction may lead to the formation of oxidized derivatives with altered chemical properties.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may yield reduced forms of the compound with different functional groups.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the ring. Common reagents for these reactions include halides and other nucleophilic species.
Scientific Research Applications
1-(4,4-Dimethylpentyl)-5-(2-phenylethyl)tetrazole has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: In biological research, it may serve as a ligand or probe for studying specific biochemical pathways or interactions.
Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific pharmacological properties.
Industry: It can be utilized in the development of new materials with desired chemical and physical properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(4,4-Dimethylpentyl)-5-(2-phenylethyl)tetrazole involves its interaction with specific molecular targets. The tetrazole ring and its substituents can interact with enzymes, receptors, or other biomolecules, modulating their activity. The exact pathways and targets depend on the specific application and the compound’s structural features.
Comparison with Similar Compounds
1-(4,4-Dimethylpentyl)-5-(2-phenylethyl)tetrazole can be compared with other tetrazole derivatives, such as:
1-(4-Methylpentyl)-5-(2-phenylethyl)tetrazole: This compound has a similar structure but with a different alkyl group, leading to variations in its chemical properties and applications.
1-(4,4-Dimethylpentyl)-5-(2-methylphenyl)tetrazole:
1-(4,4-Dimethylpentyl)-5-(2-phenylethyl)imidazole: An imidazole derivative with similar substituents, but with an imidazole ring instead of a tetrazole ring, leading to distinct chemical behavior.
Properties
IUPAC Name |
1-(4,4-dimethylpentyl)-5-(2-phenylethyl)tetrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4/c1-16(2,3)12-7-13-20-15(17-18-19-20)11-10-14-8-5-4-6-9-14/h4-6,8-9H,7,10-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKUHFSRVFPUCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCCN1C(=NN=N1)CCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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